molecular formula C21H16N4O8 B12612195 Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- CAS No. 649774-12-9

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-

Cat. No.: B12612195
CAS No.: 649774-12-9
M. Wt: 452.4 g/mol
InChI Key: IOHNRFBAMBRPNV-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- is a complex organic compound with the molecular formula C21H16N4O8 . This compound is characterized by the presence of a benzoic acid core, substituted with a 2,4-dinitrophenyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- typically involves multiple steps, starting with the nitration of phenol to introduce the 2,4-dinitrophenyl group. This is followed by the acylation of the phenol derivative to attach the acetyl group. The final step involves the coupling of the acylated phenol with benzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- is unique due to the presence of both the dinitrophenyl and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

649774-12-9

Molecular Formula

C21H16N4O8

Molecular Weight

452.4 g/mol

IUPAC Name

3-[[2-[4-(2,4-dinitroanilino)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H16N4O8/c26-20(23-15-3-1-2-13(10-15)21(27)28)12-33-17-7-4-14(5-8-17)22-18-9-6-16(24(29)30)11-19(18)25(31)32/h1-11,22H,12H2,(H,23,26)(H,27,28)

InChI Key

IOHNRFBAMBRPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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